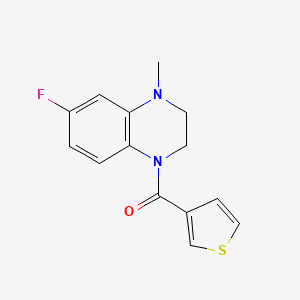
3-(2-methylpropyl)-N-(1-methylpyrazol-4-yl)morpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methylpropyl)-N-(1-methylpyrazol-4-yl)morpholine-4-carboxamide, also known as MP-10, is a synthetic compound that has been studied for its potential therapeutic applications. It belongs to the class of morpholine carboxamides and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-(2-methylpropyl)-N-(1-methylpyrazol-4-yl)morpholine-4-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth. It may also modulate the activity of certain neurotransmitters in the brain, which could explain its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
3-(2-methylpropyl)-N-(1-methylpyrazol-4-yl)morpholine-4-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(2-methylpropyl)-N-(1-methylpyrazol-4-yl)morpholine-4-carboxamide in lab experiments is its potential therapeutic applications. It has been found to exhibit various biochemical and physiological effects, which makes it a promising candidate for further research. However, its mechanism of action is not fully understood, which could limit its use in certain experiments. Additionally, its potential side effects and toxicity need to be carefully evaluated before it can be used in clinical trials.
Orientations Futures
There are several future directions for the research on 3-(2-methylpropyl)-N-(1-methylpyrazol-4-yl)morpholine-4-carboxamide. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. This could lead to the development of more targeted and effective therapies for various diseases. Another direction is to evaluate its safety and toxicity in human clinical trials. This could help determine its potential use in the treatment of various diseases. Additionally, further research is needed to explore its potential use in combination with other drugs or therapies.
Méthodes De Synthèse
The synthesis of 3-(2-methylpropyl)-N-(1-methylpyrazol-4-yl)morpholine-4-carboxamide involves the reaction of 1-methyl-4-(4-morpholinyl)-1H-pyrazole-3-carboxylic acid with 2-methylpropylamine in the presence of a coupling agent. The reaction is carried out under controlled conditions, and the product is purified using standard techniques.
Applications De Recherche Scientifique
3-(2-methylpropyl)-N-(1-methylpyrazol-4-yl)morpholine-4-carboxamide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-(2-methylpropyl)-N-(1-methylpyrazol-4-yl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-10(2)6-12-9-19-5-4-17(12)13(18)15-11-7-14-16(3)8-11/h7-8,10,12H,4-6,9H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXQSUIFOINKBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1COCCN1C(=O)NC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methylpropyl)-N-(1-methylpyrazol-4-yl)morpholine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-ethoxyspiro[3.4]octan-1-yl)-2-methylpropanamide](/img/structure/B7591240.png)
![3-methyl-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B7591264.png)





![N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide](/img/structure/B7591296.png)
![(2-Methylfuran-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone](/img/structure/B7591301.png)

![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7591323.png)

![N-[3-(2-propan-2-ylthiomorpholine-4-carbonyl)phenyl]propanamide](/img/structure/B7591337.png)
![N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-oxo-1,3-dihydrobenzimidazole-5-carboxamide](/img/structure/B7591341.png)